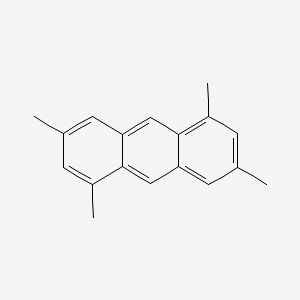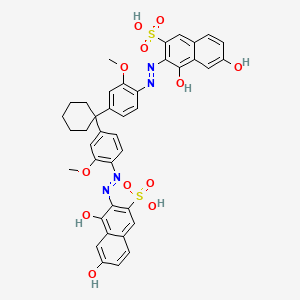
3,3'-(Cyclohexylidenebis((2-methoxy-4,1-phenylene)azo))bis(4,6-dihydroxynaphthalene-2-sulphonic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Red 134, also known as C.I. Acid Red 134, is a synthetic dye belonging to the azo dye family. It is widely used in various industries, including textiles, leather, and paper, for its vibrant red color. The compound is characterized by its complex molecular structure, which includes azo groups (-N=N-) that are responsible for its coloring properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 134 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be diazotized using sodium nitrite and hydrochloric acid, followed by coupling with a naphthol derivative under alkaline conditions .
Industrial Production Methods
Industrial production of Acid Red 134 involves large-scale batch or continuous processes. The key steps include:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a naphthol derivative, under controlled pH conditions.
Purification: The resulting dye is purified through filtration, washing, and drying processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acid Red 134 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in Acid Red 134 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction products are primarily aromatic amines.
Substitution: Substituted products depend on the specific electrophile used in the reaction.
Scientific Research Applications
Acid Red 134 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The primary mechanism of action of Acid Red 134 involves its interaction with various substrates through electrostatic attraction. The azo groups in the dye can form complexes with metal ions, enhancing its binding properties. Additionally, the dye can interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Acid Red 14: Another azo dye with similar applications but different molecular structure.
Acid Red 138: Used in similar industries but has different solubility and stability properties.
Acid Red 18: Known for its use in textile dyeing but has different spectral properties.
Uniqueness of Acid Red 134
Acid Red 134 is unique due to its high adsorption capacity, excellent pH-responsiveness, and good recyclability. These properties make it particularly suitable for applications in wastewater treatment and environmental remediation .
Properties
CAS No. |
94022-86-3 |
|---|---|
Molecular Formula |
C40H36N4O12S2 |
Molecular Weight |
828.9 g/mol |
IUPAC Name |
3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]cyclohexyl]-2-methoxyphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C40H36N4O12S2/c1-55-32-18-24(8-12-30(32)41-43-36-34(57(49,50)51)16-22-6-10-26(45)20-28(22)38(36)47)40(14-4-3-5-15-40)25-9-13-31(33(19-25)56-2)42-44-37-35(58(52,53)54)17-23-7-11-27(46)21-29(23)39(37)48/h6-13,16-21,45-48H,3-5,14-15H2,1-2H3,(H,49,50,51)(H,52,53,54) |
InChI Key |
LREXSNYMCUVGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=CC(=CC5=C4O)O)S(=O)(=O)O)OC)N=NC6=C(C=C7C=CC(=CC7=C6O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


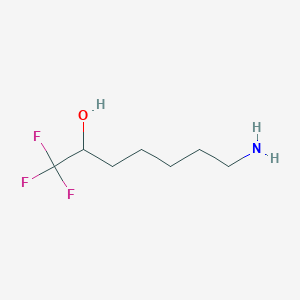
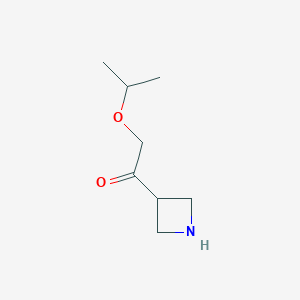
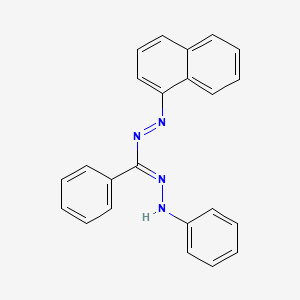
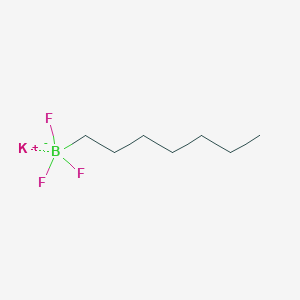
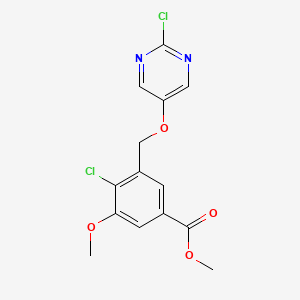
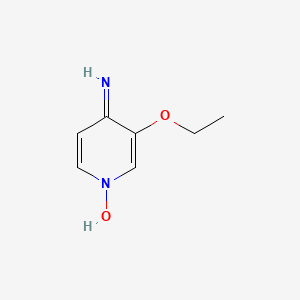

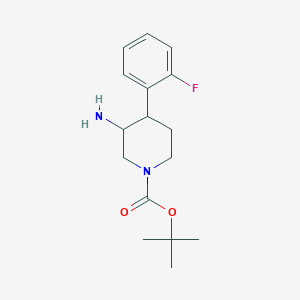

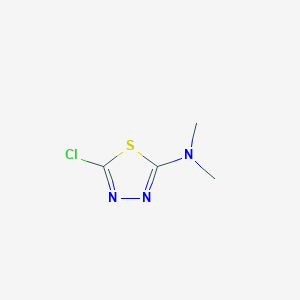
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)
